molecular formula C16H10ClF2NO4S B2733526 methyl 4-(3-chloro-4-fluorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291864-79-3

methyl 4-(3-chloro-4-fluorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No. B2733526
CAS RN: 1291864-79-3
M. Wt: 385.77
InChI Key: GTMRXXYOTBSWAZ-UHFFFAOYSA-N
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Description

Methyl 4-(3-chloro-4-fluorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C16H10ClF2NO4S and its molecular weight is 385.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Research has focused on the synthesis of novel benzothiazine derivatives, including those related to methyl 4-(3-chloro-4-fluorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, highlighting their potential biological activities. For instance, Zia-ur-Rehman et al. (2009) synthesized a series of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, starting from an ultrasonic mediated N-alkylation process. These compounds were evaluated for their antibacterial and DPPH radical scavenging activities, showcasing the diverse potential of benzothiazine derivatives in medicinal chemistry (Zia-ur-Rehman et al., 2009).

Antimicrobial and Antioxidant Studies

Further research by Ahmad et al. (2012) developed N′-(2-Chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxide, through a process involving ultrasonic irradiation. These compounds displayed moderate superoxide scavenging activity and showed effectiveness against certain gram-positive bacterial strains, as well as against specific fungi, underlining the antimicrobial and antioxidant potential of the benzothiazine framework (Ahmad et al., 2012).

Chemical Structure Analysis

Studies on the structural aspects of benzothiazine derivatives, such as those by Siddiqui et al. (2008), provide valuable insights into their chemical behavior and potential applications. The detailed analysis of intramolecular hydrogen bonds and molecular conformations contributes to the understanding of how structural nuances influence the properties and reactivity of these compounds (Siddiqui et al., 2008).

Cognitive Enhancement and AMPA Receptors

A specific focus has been placed on the development of benzothiazine derivatives as cognitive enhancers. Francotte et al. (2010) synthesized a series of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides, finding that certain derivatives exerted strong activity on AMPA receptors, both in vitro and in vivo. This research demonstrates the potential of this compound related compounds in enhancing cognitive functions, offering insights into their mechanism of action and pharmacokinetic properties (Francotte et al., 2010).

properties

IUPAC Name

methyl 4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF2NO4S/c1-24-16(21)15-8-20(10-3-4-12(19)11(17)7-10)13-6-9(18)2-5-14(13)25(15,22)23/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMRXXYOTBSWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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